n-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Overview
Description
The compound “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide”. However, the synthesis of similar compounds often involves reactions between an amine and a sulfonyl chloride4.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, specific information about the molecular structure of “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” is not readily available5.Chemical Reactions Analysis
The chemical reactions involving “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-documented. However, similar compounds, such as carbamates, are known to be chemically reactive and can form polymers14.Physical And Chemical Properties Analysis
The physical and chemical properties of “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-documented. However, similar compounds are often solid at room temperature and may be insoluble in water19.Scientific Research Applications
Photooxidation Studies
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide has been studied in the context of photooxidation. Research has shown that irradiation of similar compounds in air-saturated solutions can produce chloronitrosobenzene and chloronitrobenzene, with implications for environmental chemistry and pollutant degradation (Miller & Crosby, 1983).
Reagent Development for Acylation of Amines
This compound has also been involved in the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, demonstrating its utility as a chemoselective N-acylation reagent. These acylation reactions, carried out in water, emphasize the compound’s role in green chemistry (Ebrahimi et al., 2015).
Antimicrobial and Antiproliferative Agents
There is significant research indicating the potential of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents. Studies show effective cytotoxic activity against human cell lines, indicating their potential in cancer treatment and infectious disease management (Abd El-Gilil, 2019).
Mixed-Ligand Copper(II)-Sulfonamide Complexes
In the field of bioinorganic chemistry, derivatives of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide have been used to create mixed-ligand copper(II)-sulfonamide complexes. These complexes show significant binding affinity to DNA and demonstrate antiproliferative activity against human tumor cells, suggesting their potential in cancer therapy (González-Álvarez et al., 2013).
Development of HIV Antagonists
Research has also been conducted on methylbenzenesulfonamide derivatives, including N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, for their potential as HIV-1 antagonists. This highlights the compound's role in the development of new therapeutic agents for HIV prevention (Cheng De-ju, 2015).
Synthesis and Structural Studies
The compound and its derivatives have been a focus in synthesis and structural studies, contributing to the understanding of molecular architecture and interactions, which is vital for drug design and material science (Nikonov et al., 2019).
Safety And Hazards
The safety and hazards associated with “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-documented. However, similar compounds can pose health hazards upon exposure and may be harmful if inhaled or come into contact with skin1011.
Future Directions
The future directions for research on “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” are not well-defined. However, similar compounds have been studied for their potential therapeutic effects, suggesting that “n-(3-Chlorophenyl)-4-methylbenzenesulfonamide” could also be a subject of future pharmacological studies1213.
Please note that this information is based on the available resources and may not be fully accurate or complete. For a comprehensive analysis, consultation with a chemist or a relevant expert is recommended.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNOFCZFSEIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295814 | |
Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Chlorophenyl)-4-methylbenzenesulfonamide | |
CAS RN |
19377-04-9 | |
Record name | NSC105628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.